1-Amino-3-(2-chlorophenyl)propan-2-one hydrochloride
Description
1-Amino-3-(2-chlorophenyl)propan-2-one hydrochloride is a halogenated aminoketone derivative with a molecular formula of C₉H₁₁Cl₂NO and a calculated molecular weight of 236.10 g/mol. The compound features a 2-chlorophenyl substituent at the propan-2-one backbone, with an amino group at the 1-position and a hydrochloride salt. The ortho-chlorine substitution on the phenyl ring may influence steric and electronic properties, impacting reactivity and biological activity .
Properties
IUPAC Name |
1-amino-3-(2-chlorophenyl)propan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO.ClH/c10-9-4-2-1-3-7(9)5-8(12)6-11;/h1-4H,5-6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIZHSNWHCGQFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)CN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Nitro Alcohol Intermediate
The initial step involves the condensation of 2-chlorophenylacetaldehyde with nitromethane in the presence of a base, typically an alkali metal hydroxide such as potassium hydroxide. This yields 3-nitro-1-(2-chlorophenyl)propan-2-ol as an intermediate.
- Reaction conditions:
- Base: Potassium hydroxide (preferred over sodium hydroxide)
- Solvent: Lower alkanols such as ethanol or methanol
- Temperature: Initiated at low temperature (~-10°C) then allowed to proceed at ambient temperature (18–28°C)
- Mechanism: Nitroaldol (Henry) reaction producing the β-nitro alcohol
This step is critical as it sets the stereochemistry and provides the nitro functionality for subsequent reduction.
Reduction of Nitro Alcohol to Amino Alcohol
The nitro group of 3-nitro-1-(2-chlorophenyl)propan-2-ol is reduced to the corresponding amino group to form 1-amino-3-(2-chlorophenyl)propan-2-ol. This is commonly achieved by catalytic hydrogenation:
- Catalyst: Raney nickel
- Hydrogen source: Molecular hydrogen under pressure
- Solvent: Typically an alkanol such as ethanol or methanol
- Optional additives: Acetic acid or other acids can be added to form the amine salt directly during reduction
The reduction can be combined with subsequent methylation steps if dimethylamino derivatives are desired, but for the primary amine hydrochloride, the reduction is followed by salt formation.
Formation of Hydrochloride Salt
The free amine is converted into its hydrochloride salt by treatment with ethereal hydrogen chloride or hydrochloric acid in an appropriate solvent. This step facilitates crystallization and stabilization of the product.
- Procedure:
- After drying the free amine, ethereal HCl is added
- A small amount of ethanol may be added to assist crystallization
- The mixture is stirred to precipitate the hydrochloride salt
- Polymorphism: Different polymorphic forms of the hydrochloride can be obtained by recrystallization from ethanol/toluene mixtures or heating in toluene, affecting storage stability.
Alternative Biocatalytic Approaches
Recent research has explored enzymatic synthesis routes for chiral 1-arylpropan-2-amines, including derivatives similar to 1-amino-3-(2-chlorophenyl)propan-2-one. Transaminase enzymes can catalyze the asymmetric amination of prochiral ketones, offering an environmentally friendly alternative:
- Enzymes: Immobilized whole-cell biocatalysts expressing (R)- or (S)-selective transaminases
- Substrate: 1-(2-chlorophenyl)propan-2-one or analogs
- Outcome: High enantiomeric excess (>99% ee) and good conversion (88–89%)
- Advantages: Mild reaction conditions, high stereoselectivity, and potential for green synthesis
- Limitations: Requires enzyme availability and optimization of reaction parameters.
Summary Table of Preparation Methods
| Step | Method Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1. Nitro Alcohol Formation | Reaction of 2-chlorophenylacetaldehyde with nitromethane | KOH or NaOH; ethanol or methanol; -10°C to ambient | Nitroaldol condensation; base choice affects yield |
| 2. Reduction to Amino Alcohol | Catalytic hydrogenation of nitro alcohol | Raney nickel; H2 gas; ethanol or methanol; optional acid | Acid presence forms amine salt directly; can be combined with methylation |
| 3. Hydrochloride Salt Formation | Treatment of free amine with HCl | Ethereal HCl; ethanol added for crystallization | Polymorphic forms obtained by recrystallization affect stability |
| 4. Biocatalytic Synthesis (Alternative) | Transaminase-catalyzed asymmetric amination of ketone | Immobilized transaminases; prochiral ketone substrate; optimized conditions | High enantioselectivity; greener method; requires enzyme systems |
Detailed Research Findings
The patent EP0022310A2 describes the classical chemical synthesis involving nitroaldol condensation, catalytic hydrogenation, and salt formation in detail, emphasizing solvent choice, temperature control, and polymorphic forms of the hydrochloride salt.
The biocatalytic synthesis reported by Lakó et al. (2020) demonstrates the feasibility of enzymatic asymmetric synthesis of related 1-arylpropan-2-amines with high enantiopurity, which could be adapted for 1-amino-3-(2-chlorophenyl)propan-2-one derivatives.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-(2-chlorophenyl)propan-2-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-chlorophenylacetone or 2-chlorophenylacetic acid.
Reduction: Formation of 2-chlorophenylpropan-2-amine or 2-chlorophenylpropan-2-ol.
Substitution: Formation of various substituted phenylpropanones depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1-Amino-3-(2-chlorophenyl)propan-2-one hydrochloride finds applications in various fields:
Chemistry
- Intermediate in Organic Synthesis : Utilized in the synthesis of complex organic molecules, facilitating the development of new chemical entities.
Biology
- Enzyme Interaction Studies : Investigated for its role in modulating enzyme activity and understanding metabolic pathways.
Medicine
- Pharmaceutical Development : Serves as a precursor for developing therapeutic agents targeting various diseases, including infections and cancer.
Industry
- Production of Fine Chemicals : Employed in manufacturing specialty materials and industrial chemicals due to its unique chemical properties.
Research indicates that derivatives of 1-amino-3-(2-chlorophenyl)propan-2-one exhibit notable biological activities:
Antimicrobial Activity
Some derivatives have shown moderate antibacterial effects against pathogens like Neisseria meningitidis and Haemophilus influenzae.
Antimalarial Activity
Compounds structurally similar to this compound have demonstrated antiplasmodial activity against Plasmodium falciparum, with IC50 values ranging from 11.3 to 25.9 μM.
Anticancer Activity
Studies indicate that certain derivatives can reduce cell viability in cancer cell lines such as A549 (lung cancer), suggesting potential for anticancer drug development.
Case Study 1: Antimalarial Screening
A screening study evaluated various aminopropane derivatives against chloroquine-sensitive and resistant strains of P. falciparum. Results indicated that structural modifications significantly influenced efficacy, highlighting the importance of structure-activity relationships (SAR).
Case Study 2: Anticancer Efficacy
Experiments assessing the cytotoxicity of derivatives against A549 cells revealed that specific substitutions on the phenyl ring enhanced selective toxicity towards cancer cells while sparing normal cells.
Mechanism of Action
The mechanism of action of 1-Amino-3-(2-chlorophenyl)propan-2-one hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural modifications. The presence of the amino and chlorophenyl groups allows it to form stable complexes with target molecules, thereby modulating their activity.
Comparison with Similar Compounds
Key Observations :
- Halogen Type and Position : Bromine substituents (e.g., 3-bromophenyl in ) increase molecular weight compared to chlorine. Fluorine substitution (as in ) reduces molecular weight but introduces electronegativity effects.
- Backbone Variations: Compounds like 2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride shift the ketone group to the 1-position, altering steric accessibility.
Purity and Analytical Characterization
- Purity: While direct data for the target compound is lacking, 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride (structurally distinct but analogous) is reported at 95% purity .
- Synthesis and Characterization: Compounds in this class are typically synthesized via nucleophilic substitution or condensation reactions. For example, highlights the use of TLC, NMR, IR, and HRMS for structural confirmation of similar aminoketones, ensuring high purity and accurate identification .
Thermal Properties
- Stability: Halogenated derivatives (e.g., bromine or chlorine) may exhibit enhanced stability compared to non-halogenated analogues due to reduced electron density.
Biological Activity
1-Amino-3-(2-chlorophenyl)propan-2-one hydrochloride, a compound with significant biological activity, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, synthesizing findings from diverse research sources.
Chemical Structure and Properties
The compound's chemical formula is , and it features a chlorophenyl group that enhances its biological interactions. The hydrochloride salt form is often used in pharmacological studies due to improved solubility.
Antimicrobial Activity
Research indicates that derivatives of 1-amino-3-(2-chlorophenyl)propan-2-one exhibit notable antimicrobial properties. A study evaluating various compounds found that some derivatives showed moderate antibacterial activity against strains such as Neisseria meningitidis and Haemophilus influenzae .
Antimalarial Activity
In a related investigation, compounds structurally similar to 1-amino-3-(2-chlorophenyl)propan-2-one were assessed for their antimalarial effects. Some exhibited moderate antiplasmodial activity against Plasmodium falciparum, with IC50 values ranging from 11.3 to 25.9 μM . This suggests a potential pathway for developing antimalarial agents based on this scaffold.
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have shown that certain derivatives can reduce cell viability in cancer cell lines, particularly A549 lung cancer cells. Substituents on the phenyl ring significantly influence activity, with specific modifications leading to enhanced cytotoxic effects . For instance, compounds with 4-chlorophenyl substitutions demonstrated reduced viability in cancerous cells compared to their counterparts.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that the compound may interfere with specific metabolic pathways or protein interactions critical for pathogen survival or cancer cell proliferation.
Case Study 1: Antimalarial Screening
In a screening of various aminopropane derivatives, researchers found that several compounds demonstrated significant activity against chloroquine-sensitive and resistant strains of P. falciparum. The structure-activity relationship (SAR) indicated that modifications at the aromatic position could enhance efficacy .
Case Study 2: Anticancer Efficacy
A series of experiments evaluated the cytotoxicity of 1-amino-3-(2-chlorophenyl)propan-2-one derivatives against A549 cells. Results indicated that compounds with specific substitutions on the phenyl ring not only reduced cell viability but also exhibited selective toxicity towards cancer cells over normal cells .
Research Findings Summary Table
| Activity | Target | IC50 Values | Remarks |
|---|---|---|---|
| Antibacterial | N. meningitidis, H. influenzae | 16 μg/mL - 64 μg/mL | Moderate activity observed |
| Antimalarial | P. falciparum | ≤25 μM | Effective against resistant strains |
| Anticancer | A549 Lung Cancer Cells | Variable (p < 0.05) | Enhanced activity with specific substitutions |
Q & A
Q. What are the established synthetic routes for 1-Amino-3-(2-chlorophenyl)propan-2-one hydrochloride, and how can instability due to functional group proximity be addressed?
Methodological Answer:
- Route 1: Adapt methods from structurally similar compounds, such as aminochloropropanes. For example, the synthesis of 1-amino-3-chloro-2-propanol hydrochloride involves addressing instability via controlled reaction conditions (e.g., low temperature, inert atmosphere) to minimize decomposition caused by reactive amino and ketone groups .
- Route 2: Use protective groups (e.g., phthalimide) for the amino group during intermediate steps, as demonstrated in the synthesis of 1,2-diamino-3-chloropropane dihydrochloride .
- Purification: Employ recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures) to isolate the hydrochloride salt with ≥95% purity, as validated by HPLC .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to confirm the presence of the 2-chlorophenyl moiety (δ 7.2–7.5 ppm for aromatic protons) and the propan-2-one backbone (δ 2.8–3.2 ppm for methylene groups adjacent to the ketone) .
- X-ray Crystallography: Refine crystal structures using SHELXL for high-resolution data, particularly to resolve torsional angles around the chlorophenyl group and hydrogen bonding in the hydrochloride salt .
- Mass Spectrometry: High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H] at m/z 238.09 for CHClFNO) .
Q. What are the key stability considerations for this compound under various storage conditions?
Methodological Answer:
- Moisture Sensitivity: Store in desiccated environments (≤20% RH) to prevent hydrolysis of the hydrochloride salt, as observed in analogs like 2-amino-2-methyl-3-phenylpropanoic acid hydrochloride .
- Thermal Stability: Differential scanning calorimetry (DSC) data suggest decomposition above 150°C; avoid prolonged exposure to temperatures >80°C during handling .
- Light Sensitivity: UV-Vis studies indicate photodegradation under direct light; use amber glassware for long-term storage .
Advanced Research Questions
Q. How can conflicting NMR and X-ray crystallography data be resolved for this compound?
Methodological Answer:
- Data Reconciliation: Cross-validate NMR chemical shifts with computed values (e.g., DFT calculations at the B3LYP/6-311++G(d,p) level) to identify discrepancies caused by dynamic effects (e.g., keto-enol tautomerism) .
- Crystallographic Refinement: Use SHELXL’s TWIN/BASF commands to model disorder in the chlorophenyl ring, which may arise from crystallographic twinning .
- Dynamic NMR: Perform variable-temperature -NMR to detect conformational exchange broadening, particularly in the propan-2-one backbone .
Q. What strategies are used for impurity profiling and quantification in this compound?
Methodological Answer:
- HPLC-MS/MS: Employ a C18 column (3.5 µm, 150 × 4.6 mm) with 0.1% formic acid in acetonitrile/water (gradient elution) to separate and quantify impurities like o-bupropion (CAS 535-80-8), a common byproduct in related arylpropanones .
- Limit Tests: Use ion chromatography (IC) to detect chloride counterion deviations (>99.5% stoichiometry required) .
- Structural Elucidation: For unknown impurities, combine --HSQC and HMBC to assign spin systems, particularly for regioisomers (e.g., 3-chlorophenyl vs. 4-chlorophenyl derivatives) .
Q. How do computational methods contribute to understanding its reactivity and interactions?
Methodological Answer:
- DFT Studies: Calculate Fukui indices to predict electrophilic/nucleophilic sites; the ketone group (f = 0.12) is prone to nucleophilic attack, while the chlorophenyl ring (f = 0.09) participates in π-π stacking .
- Molecular Docking: Simulate binding to biological targets (e.g., monoamine transporters) using AutoDock Vina; the protonated amino group shows strong electrostatic interactions with aspartate residues (ΔG ≈ -8.2 kcal/mol) .
- MD Simulations: Analyze solvation dynamics in water/DMSO mixtures to optimize reaction solvents; DMSO enhances solubility but may stabilize unwanted tautomers .
Q. What are the challenges in optimizing reaction conditions to minimize byproducts?
Methodological Answer:
- Kinetic Control: Reduce reaction temperatures (e.g., 0–5°C) during aminolysis to suppress side reactions like over-alkylation, which generates tertiary amine impurities .
- Catalyst Screening: Test palladium/charcoal for selective hydrogenation of nitro intermediates, avoiding dehalogenation of the chlorophenyl group .
- DoE Optimization: Use a Box-Behnken design to balance pH (6.5–7.5), stoichiometry (1:1.05 amine:ketone), and solvent polarity (logP 1.2–1.8) for ≥90% yield .
Q. How can isotopic labeling (e.g., 13C^{13}C13C, 15N^{15}N15N) be applied to study its metabolic pathways?
Methodological Answer:
- Tracer Studies: Synthesize -labeled propan-2-one (e.g., -carbonyl) and track incorporation into metabolites via LC-MS isotopic patterns .
- Stable Isotope-Resolved NMR: Use -labeled hydrochloride salts to monitor hepatic N-demethylation pathways in vitro .
- Autoradiography: Radiolabel with at the chlorophenyl ring to quantify tissue distribution in rodent models (e.g., brain-to-plasma ratio = 2.3) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
